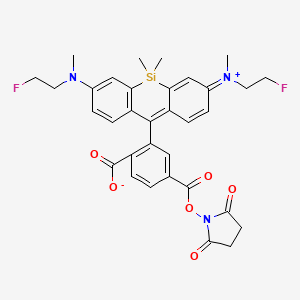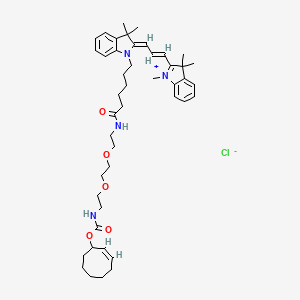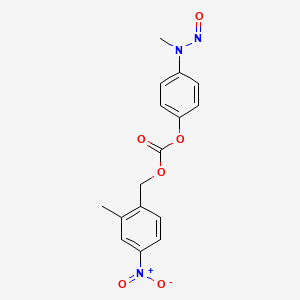
mTORC1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
mTORC1-IN-2 is a compound that acts as an inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a crucial signaling node that integrates environmental cues to regulate cell survival, proliferation, and metabolism. It is often deregulated in human cancers and other diseases . This compound is used in scientific research to study the mTOR signaling pathway and its implications in various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mTORC1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
mTORC1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
mTORC1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of mTORC1 inhibitors.
Biology: Helps in understanding the role of mTORC1 in cellular processes such as autophagy, protein synthesis, and cell growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the mTOR signaling pathway.
Wirkmechanismus
mTORC1-IN-2 exerts its effects by inhibiting the activity of mTORC1. The compound binds to the mTORC1 complex, preventing its activation and subsequent signaling. This inhibition affects various downstream processes, including protein synthesis, lipid synthesis, and autophagy . The molecular targets involved in this pathway include the regulatory-associated protein of mTOR (Raptor) and the GTPase Rheb.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: A well-known mTORC1 inhibitor that binds to the FKBP12-rapamycin binding domain of mTOR.
Torin 1: Another mTOR inhibitor that targets both mTORC1 and mTORC2 complexes.
DCZ0358: A novel compound that inhibits mTOR signaling via dual mTORC1/2 inhibition.
Uniqueness
mTORC1-IN-2 is unique in its specific inhibition of the mTORC1 complex without affecting mTORC2. This selective inhibition allows for targeted studies of mTORC1-related pathways and processes, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C16H15N3O6 |
|---|---|
Molekulargewicht |
345.31 g/mol |
IUPAC-Name |
(2-methyl-4-nitrophenyl)methyl [4-[methyl(nitroso)amino]phenyl] carbonate |
InChI |
InChI=1S/C16H15N3O6/c1-11-9-14(19(22)23)4-3-12(11)10-24-16(20)25-15-7-5-13(6-8-15)18(2)17-21/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
UFDUZLKKOADWTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])COC(=O)OC2=CC=C(C=C2)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


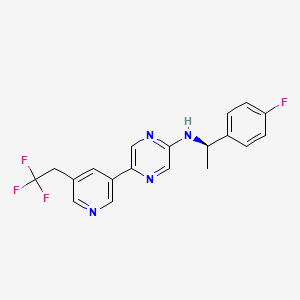
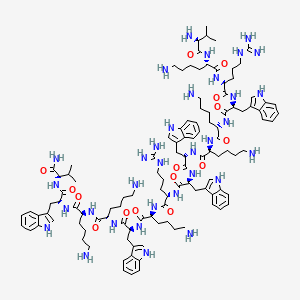

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)

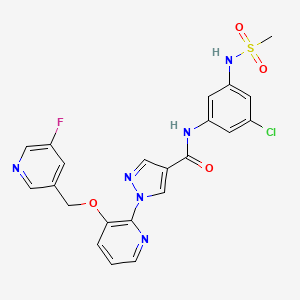

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
